3-Chloro-5-(cyanomethyl)picolinonitrile
Description
3-Chloro-5-(cyanomethyl)picolinonitrile is a substituted pyridine derivative featuring a chlorine atom at the 3-position and a cyanomethyl group at the 5-position of the pyridine ring. Chlorinated picolinonitriles are often valued for their reactivity in cross-coupling reactions and as intermediates in synthesizing bioactive molecules .
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloro-5-(cyanomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-6(1-2-10)5-12-8(7)4-11/h3,5H,1H2 |
InChI Key |
FTOSLANGPYLFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-Chloro-5-(cyanomethyl)picolinonitrile, emphasizing differences in substituents, molecular properties, and applications:
Key Research Findings and Gaps
- Synthetic Flexibility: Chlorinated picolinonitriles are versatile intermediates, but the cyanomethyl variant’s reactivity in nucleophilic substitutions remains underexplored in the evidence.
- Data Limitations: Physical properties (e.g., melting/boiling points) and toxicity profiles for this compound are absent in the provided sources, necessitating further experimental studies.
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